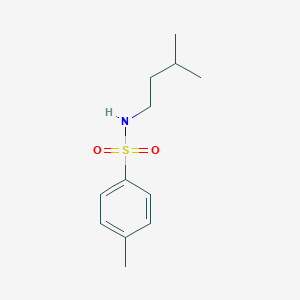
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- promotes the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression. This mechanism of action is believed to underlie the therapeutic effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various diseases.
Effets Biochimiques Et Physiologiques
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In neuronal cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to improve memory and cognitive function, as well as protect against oxidative stress and inflammation. In immune cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to reduce inflammation and oxidative stress, as well as modulate immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- for lab experiments is its relatively simple and cost-effective synthesis method. It is also a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of histone acetylation in various biological processes. However, one limitation of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is its lack of specificity for individual HDAC isoforms, which can make it difficult to determine the specific effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- on gene expression and cellular function.
Orientations Futures
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. One area of interest is the development of more specific HDAC inhibitors that target individual isoforms of HDACs. This could lead to more targeted and effective therapies for various diseases. Another area of interest is the combination of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various cell types and tissues, which could lead to the development of new treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is a relatively simple and cost-effective process, which makes it an attractive compound for further research and development.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative disorders, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory conditions, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to reduce inflammation and oxidative stress, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
53226-44-1 |
|---|---|
Nom du produit |
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- |
Formule moléculaire |
C12H19NO2S |
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Clé InChI |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



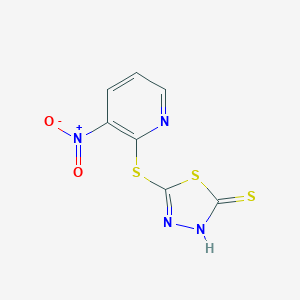
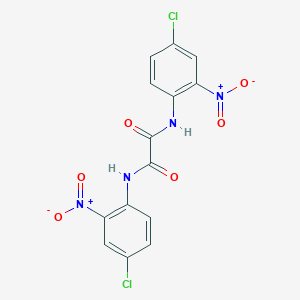
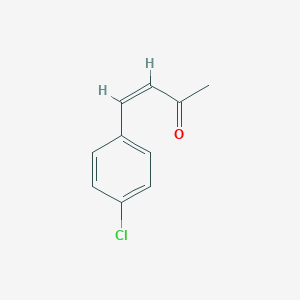
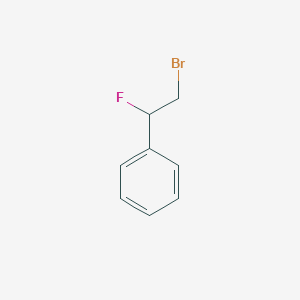

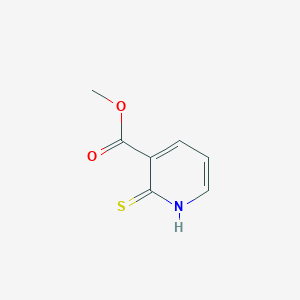
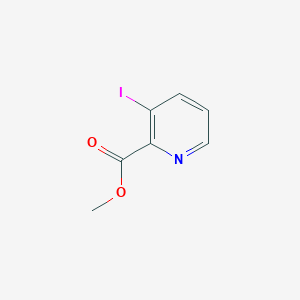
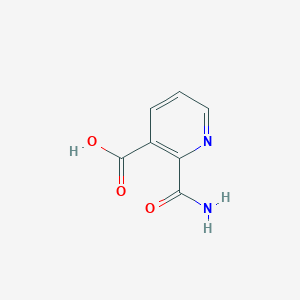

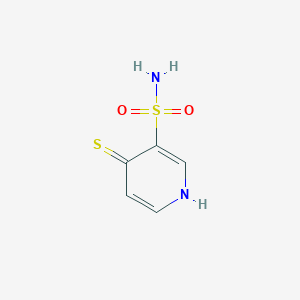
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


